2-[(2,6-Difluorophenyl)methyl]pyrrolidine hydrochloride
Description
2-[(2,6-Difluorophenyl)methyl]pyrrolidine hydrochloride is a chemical compound with the molecular formula C10H12ClF2N. It is known for its unique structural properties, which include a pyrrolidine ring attached to a difluorophenyl group. This compound is used in various scientific research applications due to its versatile chemical properties.
Properties
Molecular Formula |
C11H14ClF2N |
|---|---|
Molecular Weight |
233.68 g/mol |
IUPAC Name |
2-[(2,6-difluorophenyl)methyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C11H13F2N.ClH/c12-10-4-1-5-11(13)9(10)7-8-3-2-6-14-8;/h1,4-5,8,14H,2-3,6-7H2;1H |
InChI Key |
QMUFVGSDAVOAJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)CC2=C(C=CC=C2F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,6-Difluorophenyl)methyl]pyrrolidine hydrochloride typically involves the reaction of 2,6-difluorobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.
Chemical Reactions Analysis
Grignard Reaction for Aryl Substitution
The 2,6-difluorophenyl group is introduced via a Grignard reaction. In the cited patent, 2,5-difluorobromobenzene reacts with tert-butyl pyrrolidone formate in organic solvents (e.g., THF, diethyl ether) at -30–50°C :
-
Key Intermediate : 2-(2,6-difluorophenyl)-2-hydroxypyrrolidine-1-tert-butyl carboxylate.
-
Reaction Quenching : Saturated NH₄Cl aqueous solution, followed by extraction and drying.
Mechanistic Insight :
This step highlights the nucleophilic addition of the Grignard reagent to the carbonyl group, followed by acid workup .
Acid-Catalyzed Dehydration
Dehydration of hydroxyl intermediates is critical for forming the pyrrolidine ring. For example:
-
2-(2,6-difluorophenyl)-2-hydroxypyrrolidine undergoes acid-catalyzed (e.g., H₂SO₄, HCl) dehydration at 0–100°C to yield 5-(2,6-difluorophenyl)-3,4-dihydro-2H-pyrrole .
Conditions :
-
Catalyst : H₂SO₄ (1–2 eq)
-
Temperature : 50–80°C
-
Time : 3–6 hrs
Salt Formation and Stability
The hydrochloride salt forms via treatment with HCl gas or aqueous HCl in non-polar solvents (e.g., diethyl ether) :
-
pKa of Pyrrolidine : ~11.3 (free base), facilitating protonation.
-
Stability : Hydroscopic solid; storage at 2–8°C recommended .
Potential Derivatives and Modifications
-
N-Alkylation : Reaction with alkyl halides (e.g., CH₃I) in presence of NaH.
-
Acylation : Acetic anhydride or acetyl chloride to form amides.
Scientific Research Applications
Based on the available search results, here is what is known about the applications of 2-[(2,6-Difluorophenyl)methyl]pyrrolidine hydrochloride:
2-[(2,3-Difluorophenyl)methyl]pyrrolidine hydrochloride is a chemical compound with a pyrrolidine ring substituted with a 2,3-difluorophenyl group. It has a molecular formula of CHClFN and a molecular weight of approximately 233.69 g/mol.
Potential Applications:
- Organic Synthesis: It can be used as a building block in organic synthesis due to the chemical reactivity of its amine and aromatic compound components.
- Pharmaceutical Intermediate: It can be used as an intermediate in synthesizing novel pharmaceuticals, making it valuable in medicinal chemistry.
- Biological Activity: Research suggests it may possess significant biological activities, and compounds with similar structures have been investigated for potential use in:
- Enzyme inhibition
- Drug development
Interaction Studies:
- Interaction studies suggest it has binding affinities and effects on biological targets.
- Further research is needed to understand these interactions and their implications for drug development.
Safety and Hazards
Mechanism of Action
The mechanism of action of 2-[(2,6-Difluorophenyl)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets. The difluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to inhibition or activation of biological pathways. The pyrrolidine ring contributes to the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,4-Difluorophenyl)methyl]pyrrolidine hydrochloride
- 2-[(2,5-Difluorophenyl)methyl]pyrrolidine hydrochloride
Uniqueness
2-[(2,6-Difluorophenyl)methyl]pyrrolidine hydrochloride is unique due to the position of the fluorine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits different binding affinities and reaction profiles, making it a valuable tool in research .
Biological Activity
2-[(2,6-Difluorophenyl)methyl]pyrrolidine hydrochloride is a compound of interest due to its potential therapeutic applications, particularly in neuropharmacology and oncology. This article reviews its biological activity, focusing on receptor interactions, pharmacokinetics, and case studies that highlight its efficacy in various models.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a 2,6-difluorobenzyl group. Its molecular formula is CHFN·HCl. The presence of fluorine atoms enhances the compound's lipophilicity, potentially affecting its interaction with biological targets.
1. Receptor Binding Affinity
Research indicates that derivatives of the pyrrolidine series exhibit significant binding affinity for various serotonin receptors, particularly the 5-HT receptor. The pK values for these compounds range from 7.89 to 9.19, demonstrating a strong interaction with this receptor class .
Table 1: Receptor Binding Affinity of Pyrrolidine Derivatives
| Compound | 5-HT2A pK | D2 pK | 5-HT6 pK |
|---|---|---|---|
| 2-[(2,6-Difluorophenyl)methyl]pyrrolidine | 9.19 | 7.27 | 7.05 |
| Methylpyrrolidine derivative | 8.30 | 7.26 | 6.93 |
2. Functional Activity
In vitro studies have shown that the compound acts as an antagonist across multiple receptors with nanomolar K values (pK between 6.60 and 8.30). This suggests that it may have potential use in treating conditions associated with dysregulated serotonin signaling, such as anxiety and depression .
3. Pharmacokinetics
Pharmacokinetic studies have highlighted the compound's metabolic stability and bioavailability. For instance, when administered to NMRI mice via intraperitoneal injection, the compound exhibited a C of 830 ng/mL and an AUC of 66,000 ng mL h, indicating substantial systemic exposure .
Table 2: Pharmacokinetic Profile in Mice
| Route of Administration | Dose (mg/kg) | C (ng/mL) | T (h) | AUC (ng mL h) |
|---|---|---|---|---|
| Oral | 10 | 33 | 0.50 | 5700 |
| Intraperitoneal | 10 | 830 | 0.25 | 66,000 |
Case Study: Efficacy in Animal Models
In a study involving HRN mice—transgenic mice lacking hepatic cytochrome P450 reductase—the compound demonstrated enhanced exposure compared to NMRI mice, leading to significant therapeutic effects against parasitic infections. In these models, dosing at 10 mg/kg twice daily resulted in complete cure without relapse over a follow-up period of thirty days .
Q & A
Basic Question: What are the recommended synthetic methodologies for 2-[(2,6-Difluorophenyl)methyl]pyrrolidine hydrochloride, and how can reaction efficiency be optimized?
Answer:
The synthesis typically involves nucleophilic substitution or reductive amination, leveraging fluorinated aromatic precursors. Reaction efficiency can be enhanced via computational reaction path searches (e.g., quantum chemical calculations) to predict intermediates and transition states, reducing trial-and-error experimentation . Additionally, integrating process control simulations (e.g., membrane separation or reactor design principles) ensures scalable and reproducible yields .
Basic Question: Which spectroscopic techniques are critical for characterizing structural integrity and purity?
Answer:
Key techniques include:
- NMR (¹H/¹³C/¹⁹F) : To confirm substituent positions and fluorinated aromatic interactions.
- HPLC-MS : For purity assessment and detection of byproducts (e.g., hydrazine derivatives, as seen in analogous compounds) .
- X-ray crystallography : Resolves stereochemical ambiguities, especially for pyrrolidine ring conformations .
Reference standards (e.g., certified materials with ≥98% purity) should be used for calibration .
Advanced Question: How can researchers resolve discrepancies in NMR data for fluorinated pyrrolidine derivatives?
Answer:
Contradictions in NMR signals (e.g., splitting patterns due to fluorine coupling) require:
- Dynamic NMR experiments to assess rotational barriers.
- DFT calculations to predict chemical shifts and compare with empirical data .
- Cross-validation with alternative techniques like IR or Raman spectroscopy to confirm functional group assignments .
Advanced Question: What computational strategies predict reactivity in novel reaction environments?
Answer:
State-of-the-art methods include:
- Reaction network analysis using quantum mechanics/molecular mechanics (QM/MM) to map energy landscapes.
- Machine learning models trained on kinetic data to predict regioselectivity under varying conditions (e.g., solvent polarity, temperature) .
These approaches minimize experimental iterations and identify optimal catalytic systems .
Basic Question: What protocols ensure purity, and how are impurities quantified?
Answer:
- Chromatographic separation : Use reversed-phase HPLC with UV/Vis detection (λ = 254 nm) for baseline resolution of impurities.
- Titrimetric methods : Hydrochloride content can be quantified via argentometric titration .
- Reference materials : Certified standards (e.g., USP-grade) with documented impurity profiles are essential for validation .
Advanced Question: How do steric/electronic effects of the 2,6-difluorophenyl group influence biological interactions?
Answer:
- Steric effects : The ortho-fluorine substituents restrict rotational freedom, enhancing binding specificity to hydrophobic enzyme pockets.
- Electronic effects : Fluorine’s electronegativity modulates the aromatic ring’s electron density, affecting π-π stacking or hydrogen-bonding interactions.
Biological activity assays (e.g., enzyme inhibition studies) should be paired with molecular docking simulations to correlate structural features with pharmacological outcomes .
Advanced Question: What methodologies address heterogeneous catalysis challenges in scaled synthesis?
Answer:
- Reactor design : Fixed-bed or fluidized-bed reactors improve mass transfer in multiphase systems .
- In situ spectroscopy : Techniques like ATR-FTIR monitor reaction progress and catalyst deactivation.
- Surface modification : Functionalized catalysts (e.g., palladium on carbon with ionic liquid layers) enhance fluorinated substrate compatibility .
Basic Question: How should researchers handle waste from fluorinated compound synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
